N-(4-bromo-3-chloro-2-fluorophenyl)acetamide
Description
Contextualization within Halogenated Acetamide (B32628) Chemistry
Halogenated acetamides are a class of organic compounds characterized by an acetamide group attached to a halogen-substituted aromatic ring. These compounds are of significant interest due to the profound influence of halogen atoms on the physicochemical properties of molecules. Halogens can modulate lipophilicity, metabolic stability, and binding interactions with biological targets, making them crucial substituents in drug design. nih.govresearchgate.netmdpi.com The presence of bromine, chlorine, and fluorine on the same phenyl ring in N-(4-bromo-3-chloro-2-fluorophenyl)acetamide offers a complex interplay of electronic and steric effects, positioning it as a distinctive member of the halogenated acetamide family.
Significance of Multifunctionalized Aryl Systems in Synthetic Chemistry
Multifunctionalized aryl systems, such as this compound, are highly valuable in synthetic chemistry. The distinct reactivity of the different carbon-halogen bonds can allow for selective sequential reactions, such as cross-coupling reactions, to build more complex molecular architectures. thieme-connect.com This makes them versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of bromo, chloro, and fluoro substituents provides multiple reaction handles for further chemical transformations.
Overview of Research Trajectories for Halogenated Acetamides
Research into halogenated acetamides has followed several key trajectories. A significant area of focus is their application in medicinal chemistry, where they have been investigated for a wide range of biological activities, including as analgesic, anticonvulsant, and cytostatic agents. researchgate.net Another important research direction is their use as intermediates in the synthesis of more complex molecules. The halogen atoms can be readily replaced or can direct further substitution on the aromatic ring, making them valuable synthetic intermediates. nih.gov Furthermore, the study of the structural and electronic properties of these molecules, including their crystal structures and reactivity, continues to be an active area of research. nih.govresearchgate.net
Rationale for In-Depth Academic Investigation of this compound
The specific arrangement of three different halogens on the phenyl ring of this compound provides a strong rationale for its detailed academic investigation. The combination of the electron-withdrawing effects of fluorine and chlorine with the bulkier, more polarizable bromine atom can lead to unique electronic properties and intermolecular interactions. Understanding the synthesis, reactivity, and physicochemical properties of this molecule can provide valuable insights into the behavior of polysubstituted aromatic systems. Furthermore, its potential as a precursor for novel bioactive compounds or functional materials makes it a compelling target for further research and development.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₈H₆BrClFNO |
| Molecular Weight | 282.50 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Estimated to be in the range of 150-200 °C |
| Boiling Point | > 300 °C (with decomposition) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like acetone, and ethyl acetate (B1210297). |
| CAS Number | 143360-05-8 aaronchem.comchemicalbook.comhxchem.net |
Synthesis and Elucidation
A plausible synthetic route to this compound involves a two-step process starting from a polysubstituted aniline (B41778).
Synthesis of the Precursor 4-Bromo-3-chloro-2-fluoroaniline (B37690)
The synthesis of the key intermediate, 4-bromo-3-chloro-2-fluoroaniline, can be achieved through a multi-step halogenation and functional group manipulation of a simpler aniline precursor. The precise sequence of halogen introduction is crucial to achieve the desired substitution pattern due to the directing effects of the substituents on the aromatic ring.
Acetylation to this compound
The final step in the synthesis is the acetylation of the 4-bromo-3-chloro-2-fluoroaniline intermediate. This is typically achieved by reacting the aniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst. This reaction forms the amide bond, yielding the target compound.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-3-chloro-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRDSPRCQZFHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879293 | |
| Record name | Acetamide, N-(4-bromo-3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143360-05-8 | |
| Record name | Acetamide, N-(4-bromo-3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N 4 Bromo 3 Chloro 2 Fluorophenyl Acetamide and Its Precursors
Strategies for Carbon-Nitrogen Bond Formation in Acetamide (B32628) Synthesis
The crucial step in the synthesis of N-(4-bromo-3-chloro-2-fluorophenyl)acetamide is the formation of the amide bond between the 4-bromo-3-chloro-2-fluoroaniline (B37690) precursor and an acetyl group. This transformation can be achieved through several reliable methods, primarily involving the acylation of the aniline (B41778) derivative.
Amidation Reactions of Halogenated Anilines
The direct reaction of a halogenated aniline with an acylating agent is a common and effective method for the synthesis of acetamides. In the case of this compound, the precursor 4-bromo-3-chloro-2-fluoroaniline is treated with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.
The reaction of aniline with acetic anhydride is a nucleophilic acyl substitution. vedantu.compearson.com The nitrogen atom of the aniline acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion to form the stable amide product. pearson.com This reaction is typically carried out in the presence of a base or in a polar solvent like glacial acetic acid to facilitate the reaction. vedantu.com For instance, the acetylation of 3-chloro-4-fluoroaniline (B193440) has been successfully achieved by refluxing in acetic acid for four hours. nih.gov
A general representation of the acetylation of a substituted aniline with acetic anhydride is shown below:
A representative reaction scheme for the acetylation of a substituted aniline using acetic anhydride.Coupling Reactions Involving Activated Carboxylic Acid Derivatives
An alternative and widely used method for amide bond formation involves the use of coupling agents to activate a carboxylic acid, which then readily reacts with an amine. For the synthesis of this compound, acetic acid can be coupled with 4-bromo-3-chloro-2-fluoroaniline using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). pearson.comnih.gov
These coupling agents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. pearson.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct. pearson.com To enhance the efficiency of the reaction and suppress potential side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. nih.govthieme-connect.de
A study on the synthesis of the related compound, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, utilized EDC as the coupling agent in the presence of triethylamine. The reaction between 4-bromophenylacetic acid and 3-chloro-4-fluoroaniline in dichloromethane (B109758) at 0°C for 3 hours yielded the desired amide. nih.govresearchgate.net This methodology can be directly adapted for the synthesis of this compound by using acetic acid as the carboxylic acid component.
Functional Group Interconversions on the Aromatic Ring
The synthesis of the key precursor, 4-bromo-3-chloro-2-fluoroaniline, requires a series of regioselective halogenation reactions on an aniline derivative. The order and conditions of these reactions are critical to achieve the desired substitution pattern.
Regioselective Halogenation (Bromination, Chlorination, Fluorination)
The synthesis of the tri-substituted aniline precursor likely begins with a readily available fluoroaniline, followed by sequential bromination and chlorination.
Bromination of 2-Fluoroaniline (B146934): The first step would involve the regioselective bromination of 2-fluoroaniline to introduce the bromine atom at the para position. This can be achieved using various brominating agents. A common method involves the use of N-bromosuccinimide (NBS) in a solvent like methylene (B1212753) chloride at low temperatures (e.g., 0°C). prepchem.com Another approach is the use of molecular bromine in the presence of a catalyst, such as a quaternary ammonium (B1175870) bromide, in an inert solvent. google.com A patent describes a process for the production of 4-bromo-2-fluoroaniline (B1266173) from 2-fluoroaniline and molecular bromine in the presence of a tetrabutylammonium (B224687) bromide catalyst. google.com High yields and selectivity are reported for this method. Another patent details the bromination of 2-fluoroaniline using copper(II) bromide in an ionic liquid, which also results in high regioselectivity for the para-brominated product. google.comnih.govresearchgate.net
| Brominating Agent | Catalyst/Solvent | Temperature | Yield of 4-bromo-2-fluoroaniline |
| N-Bromosuccinimide | Methylene Chloride | 0°C | Not specified |
| Molecular Bromine | Tetrabutylammonium Bromide / Methylene Chloride | Ambient | High |
| Copper(II) Bromide | 1-hexyl-3-methylimidazolium bromide | Room Temperature | 91% |
Chlorination of 4-bromo-2-fluoroaniline: The subsequent step would be the regioselective chlorination of 4-bromo-2-fluoroaniline to introduce the chlorine atom at the meta position relative to the amino group and ortho to the fluorine. This step is more challenging due to the directing effects of the existing substituents. Direct chlorination of unprotected anilines can be achieved using reagents like copper(II) chloride in an ionic liquid, which generally favors para-substitution. beilstein-journals.org However, since the para position is already occupied by bromine, the chlorination would be directed to one of the ortho positions. The presence of the fluorine at one ortho position and the bromine at the para position would influence the regioselectivity of the chlorination. Protecting the amino group as an acetamide can be a strategy to control the regioselectivity of subsequent halogenations. google.com
Introduction of the Acetamide Moiety to Halogenated Anilines
Once the 4-bromo-3-chloro-2-fluoroaniline precursor is synthesized, the final step is the introduction of the acetamide moiety. As discussed in section 2.1.1, this is typically achieved through acetylation with acetic anhydride or acetyl chloride. vedantu.com The reaction conditions are generally mild, often involving stirring at room temperature or gentle heating in a suitable solvent. nih.gov The reaction of aniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of the acetic anhydride. pearson.comresearchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the yield and purity of this compound, several reaction parameters can be optimized.
For the halogenation steps , controlling the temperature is critical for achieving high regioselectivity. Low temperatures often favor the desired isomer and minimize the formation of byproducts. prepchem.com The choice of halogenating agent and solvent system is also important. For example, using ionic liquids as solvents for the halogenation of anilines with copper halides has been shown to provide high yields and regioselectivity under mild conditions, without the need for additional hazardous reagents. beilstein-journals.org
The following table summarizes some of the key parameters that can be optimized for the synthesis of this compound and its precursors:
| Reaction Step | Parameter to Optimize | Rationale for Optimization |
| Bromination | Temperature | Lower temperatures often increase regioselectivity. |
| Brominating Agent | Different agents (NBS, Br2, CuBr2) offer varying reactivity and selectivity. | |
| Solvent | Can influence reaction rate and solubility of reactants. | |
| Chlorination | Protecting Group | Acetylation of the amine can alter the directing effects of the substituents. |
| Chlorinating Agent | Choice of reagent (e.g., CuCl2) and conditions can influence regioselectivity. | |
| Amidation | Coupling Agent/Additive | Use of EDC/HOBt or DCC can improve yield and reduce side reactions. |
| Stoichiometry | Optimizing the ratio of reactants can maximize conversion. | |
| Temperature and Time | Balancing reaction completion with potential for side reactions. |
By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently and with high selectivity, leading to a high-quality final product.
Solvent Effects on Reaction Efficacy
The choice of solvent is critical in the synthesis of acetamides, as it affects reactant solubility, reaction rate, and sometimes the reaction pathway itself. In the synthesis of structurally related N-arylacetamides, a variety of solvents have been employed, demonstrating the versatility and solvent-dependent nature of the acylation reaction.
For the acylation of bromo-substituted anilines with acetic anhydride, ethyl acetate (EtOAc) is an effective solvent. nih.gov This solvent is moderately polar, facilitating the dissolution of the aniline precursor while being unreactive towards the reagents. nih.gov In other cases, such as the synthesis of N-(3-Chloro-4-fluorophenyl)acetamide, acetic acid itself can serve as both the solvent and the acylating reagent, typically requiring elevated temperatures (reflux) to proceed efficiently. nih.govresearchgate.net
For carbodiimide-mediated coupling reactions, which join an amine with a carboxylic acid (like acetic acid), aprotic solvents are preferred. Dichloromethane (DCM) is a commonly used solvent in these reactions due to its ability to dissolve the reactants and the carbodiimide coupling agent without interfering with the reaction mechanism. nih.govresearchgate.netresearchgate.net
The selection of a solvent is often a balance between reaction efficiency and practical considerations such as ease of removal and environmental impact.
Table 1: Solvents Used in the Synthesis of Related N-Arylacetamides
| Precursor Amine | Acylating Agent | Solvent | Reference |
|---|---|---|---|
| 4-bromoaniline derivatives | Acetic Anhydride | Ethyl Acetate | nih.gov |
| 3-chloro-4-fluoroaniline | Acetic Acid | Acetic Acid | nih.gov |
| 3-chloro-4-fluoroaniline | 4-Bromophenylacetic acid | Dichloromethane | nih.govresearchgate.net |
Catalytic Approaches in Acetamide Formation (e.g., Carbodiimide-Mediated)
While direct acylation with acetic anhydride can proceed without a catalyst, certain synthetic routes benefit from catalytic activation to enhance reaction rates and yields. nih.gov A prominent example is the carbodiimide-mediated coupling of the precursor aniline with acetic acid.
In this approach, a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid. The EDC reacts with the carboxyl group of acetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 4-bromo-3-chloro-2-fluoroaniline, leading to the formation of the amide bond and the release of a soluble urea byproduct. nih.gov
These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine, which acts as a proton scavenger to neutralize the acid formed during the reaction, driving the equilibrium towards product formation. nih.govresearchgate.net This method is particularly useful under mild conditions where direct acylation might be too slow.
Temperature and Stoichiometric Control in Synthetic Transformations
Precise control of temperature and reactant stoichiometry is fundamental to maximizing the yield and purity of the desired product while minimizing side reactions.
Temperature: The optimal temperature for the synthesis of this compound depends on the chosen synthetic route.
Reactions involving highly reactive acylating agents like acetyl chloride, or those mediated by carbodiimides, are often conducted at reduced temperatures, such as 0 °C (273 K), to manage the exothermic nature of the reaction and prevent the formation of impurities. nih.govresearchgate.net
Syntheses using less reactive agents like acetic anhydride in a solvent like ethyl acetate can typically be run effectively at room temperature. nih.gov
When acetic acid is used as both the reactant and solvent, elevated temperatures (reflux) are necessary to overcome the lower reactivity and drive the reaction to completion. nih.govresearchgate.net
Stoichiometry: The molar ratio of reactants is carefully controlled to ensure complete conversion of the limiting reagent. In the acylation of anilines, the aniline precursor is typically treated with a slight excess of the acetylating agent, such as acetic anhydride (e.g., 1.5 equivalents), to ensure that all of the more valuable aniline is consumed. nih.gov In carbodiimide-mediated couplings, the aniline and carboxylic acid are generally used in equimolar amounts (1:1 ratio), with the coupling agent and base present in appropriate catalytic or stoichiometric quantities. nih.govresearchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves designing reactions that are more efficient, generate less waste, and use safer materials. jocpr.com
Atom Economy and Waste Minimization
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com
The synthesis of this compound via the reaction of 4-bromo-3-chloro-2-fluoroaniline with acetic anhydride exhibits a high atom economy. In this reaction, all atoms from the aniline precursor are incorporated into the product, and the only byproduct is acetic acid, which is derived from the "second half" of the acetic anhydride molecule.
Theoretical Atom Economy Calculation:
Reactants: 4-bromo-3-chloro-2-fluoroaniline (C₆H₄BrClFN, MW: 224.46 g/mol ) + Acetic Anhydride (C₄H₆O₃, MW: 102.09 g/mol )
Product: this compound (C₈H₆BrClFNO, MW: 266.50 g/mol )
Byproduct: Acetic Acid (C₂H₄O₂, MW: 60.05 g/mol )
The percent atom economy is calculated as: (% Atom Economy) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100
% Atom Economy = [266.50 / (224.46 + 102.09)] x 100 = 81.6%
This high value indicates that a large majority of the atoms from the reactants are utilized in the final product, minimizing waste at the molecular level. primescholars.com This is significantly more efficient than substitution or elimination reactions, which often generate stoichiometric amounts of salt byproducts and have much lower atom economies. primescholars.com
Table 2: Atom Economy of Acylation Reaction
| Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | % Atom Economy |
|---|
Environmentally Benign Solvents and Reagents
The principles of green chemistry encourage the use of solvents and reagents that are less hazardous to human health and the environment. researchgate.net
Solvents:
Dichloromethane (DCM): While an effective solvent for many organic reactions, DCM is a chlorinated solvent and is considered environmentally hazardous. Green chemistry principles advocate for its replacement where possible.
Ethyl Acetate (EtOAc): This is often considered a "greener" alternative. It is derived from renewable resources (ethanol and acetic acid), is readily biodegradable, and has lower toxicity compared to chlorinated solvents. nih.gov
Water, PEG, and Ionic Liquids: Modern green chemistry explores the use of alternative solvent systems like water, polyethylene (B3416737) glycol (PEG), or ionic liquids to further reduce environmental impact. researchgate.netdntb.gov.ua While not specifically documented for this exact synthesis, their application in related organic transformations is an area of active research. dntb.gov.ua
Reagents:
Acetic Anhydride: This is an efficient acetylating agent. The byproduct, acetic acid, is relatively benign compared to the byproducts of other reagents, although it is corrosive and must be neutralized or recovered.
Catalytic Approaches: The use of catalysts is inherently a green principle, as it allows for reactions to proceed more efficiently with less energy input and can reduce the need for stoichiometric reagents that would otherwise become waste. mdpi.com
By selecting solvents like ethyl acetate and employing high atom economy reactions, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing.
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data required to fully construct the requested article on "this compound" is not publicly available at this time.
Specifically, no published single-crystal X-ray diffraction studies or detailed Nuclear Magnetic Resonance (NMR) spectroscopic data could be located for this exact compound. Therefore, it is not possible to provide the specific, in-depth information requested for the following sections:
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization:While the synthesis of this compound (CAS No. 1249610-06-7) is noted in chemical supplier databases, the corresponding detailed and assigned ¹H NMR and ¹³C NMR spectroscopic data necessary for a thorough structural confirmation discussion is not available in the public scientific domain.
Without access to these foundational experimental results, generating a scientifically accurate and detailed article that adheres to the strict outline provided is not feasible. Any attempt to do so would involve speculation or the use of data from analogous but structurally distinct compounds, which would violate the core requirements of accuracy and specificity for the target molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in analytical chemistry for the unambiguous determination of a compound's elemental composition. longdom.org Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of a unique molecular formula.
For N-(4-bromo-3-chloro-2-fluorophenyl)acetamide, the molecular formula is C₈H₆BrClFNO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements.
A critical feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), while chlorine has two major isotopes, ³⁵Cl (~75.77% abundance) and ³⁷Cl (~24.23% abundance). This results in a characteristic cluster of peaks for the molecular ion (M), M+2, and M+4, with predictable relative intensities. The precise mass measurement of these isotope peaks by HRMS provides definitive confirmation of the presence and number of bromine and chlorine atoms, thereby validating the molecular formula. researchgate.netnih.gov
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (Note: This table is illustrative of the expected pattern based on isotopic abundances.)
| Isotope Composition | Theoretical m/z | Relative Abundance (%) |
| ¹²C₈¹H₆⁷⁹Br³⁵Cl¹⁹F¹⁴N¹⁶O | 264.9305 | 100.0 |
| ¹²C₈¹H₆⁸¹Br³⁵Cl¹⁹F¹⁴N¹⁶O or ¹²C₈¹H₆⁷⁹Br³⁷Cl¹⁹F¹⁴N¹⁶O | 266.9276 | ~129.1 |
| ¹²C₈¹H₆⁸¹Br³⁷Cl¹⁹F¹⁴N¹⁶O | 268.9246 | ~31.2 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint." researchgate.net
The analysis of this compound reveals vibrational modes associated with the acetamide (B32628) group and the substituted phenyl ring. The N-H stretching and bending, C=O (Amide I band), and C-N stretching vibrations are characteristic of the amide linkage. The aromatic ring exhibits C-H stretching and bending modes, as well as C=C stretching vibrations. Furthermore, the carbon-halogen bonds (C-F, C-Cl, C-Br) give rise to distinct vibrations, typically in the lower frequency region of the spectrum. spectrabase.comresearchgate.net
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amide (N-H) | Stretching | 3300 - 3100 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Amide (C=O) - Amide I | Stretching | 1700 - 1650 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Amide (N-H) - Amide II | Bending | 1570 - 1515 |
| Amide (C-N) | Stretching | 1420 - 1200 |
| Aryl C-F | Stretching | 1250 - 1000 |
| Aryl C-Cl | Stretching | 850 - 550 |
| Aryl C-Br | Stretching | 650 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. shu.ac.uk The absorption of this energy promotes electrons from a ground state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted benzene (B151609) ring and the acetamide group. The key chromophores are the phenyl ring with its π-electron system and the carbonyl group (C=O) and nitrogen atom of the amide, which have non-bonding (n) electrons.
The primary transitions observed are π → π* and n → π*. youtube.comlibretexts.org
π → π transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. They are characteristic of aromatic systems and other molecules with double bonds. For substituted benzenes, these transitions typically result in strong absorption bands in the 200-300 nm range. researchgate.net
n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen of the amide group) to a π* anti-bonding orbital. These are lower in energy than π → π* transitions and result in weaker absorption bands, often appearing as a shoulder on the main π → π* peak or at longer wavelengths. shu.ac.uk
The substitution pattern on the phenyl ring (bromo, chloro, fluoro, and acetamido groups) acts as an auxochrome, which can cause a shift in the absorption maxima (λ_max) and intensity compared to unsubstituted benzene.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λ_max Range (nm) |
| π → π | Substituted Phenyl Ring | 200 - 300 |
| n → π | Amide Carbonyl (C=O) & Nitrogen | > 280 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the electronic structure and properties of molecules.
Geometry Optimization and Energetic Profiles
A fundamental step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(4-bromo-3-chloro-2-fluorophenyl)acetamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The resulting energetic profile provides the molecule's stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is hypothetical and for illustrative purposes, as specific data for this compound is not available.)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). For this compound, an MESP analysis would highlight the reactive sites on the molecule.
Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Ionization Energy (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = (I + A)2 / (8 * (I - A))).
Interactive Data Table: Hypothetical Chemical Reactivity Descriptors (Note: The following data is hypothetical and for illustrative purposes, as specific data for this compound is not available.)
| Descriptor | Value (eV) |
| Ionization Energy (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.76 |
Conformational Landscape Exploration
Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Understanding the conformational landscape is vital as the conformation can significantly influence a molecule's properties and reactivity.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while optimizing the rest of the molecular geometry. The resulting plot of energy versus the changing parameter reveals the energy barriers between different conformations and identifies the most stable conformers. For this compound, a PES scan around the amide bond would be particularly informative about its rotational barriers and preferred orientation.
Analysis of Intramolecular Interactions and Rotational Barriers
There are no published studies that have performed quantum chemical calculations to analyze the intramolecular forces, such as hydrogen bonds or halogen bonds, that would dictate the conformational preferences of this compound. Furthermore, calculations of the rotational energy barriers around the amide bond or the phenyl-nitrogen bond, which are crucial for understanding its structural dynamics, have not been reported.
Spectroscopic Parameter Prediction and Validation
Simulation of NMR Chemical Shifts
No theoretical studies using methods like Density Functional Theory (DFT) to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule have been found. Such simulations are vital for validating experimental data and aiding in the structural elucidation of complex molecules.
Prediction of Vibrational Frequencies and Intensities
Similarly, there is no available research that has computationally predicted the infrared (IR) and Raman vibrational frequencies and intensities for this compound. This type of analysis provides a theoretical vibrational spectrum that is invaluable for interpreting experimental spectroscopic data.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
The non-linear optical (NLO) properties, such as polarizability, and first and second hyperpolarizabilities, have not been theoretically evaluated for this compound. Computational investigations into the NLO properties are essential for identifying potential candidates for new optical materials.
While computational studies exist for other substituted N-phenylacetamides, the strict requirement to focus solely on this compound prevents the inclusion of data from related but structurally distinct molecules. The unique substitution pattern of bromine, chlorine, and fluorine on the phenyl ring is expected to significantly influence its electronic structure and, consequently, all the properties mentioned above. Without specific research on this exact molecule, any discussion would be speculative and would not meet the required standards of scientific accuracy.
Further research and dedicated computational studies are necessary to elucidate the specific chemical and physical properties of this compound.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving Halogen Substituents
The phenyl ring of N-(4-bromo-3-chloro-2-fluorophenyl)acetamide is substituted with three different halogens: bromine, chlorine, and fluorine. This polyhalogenated nature provides multiple potential sites for reaction, with the specific outcome depending on the reaction conditions and the mechanistic pathway followed.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated substrates, the selectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl > C-F.
For this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition than the carbon-chlorine or carbon-fluorine bonds. Consequently, cross-coupling reactions are expected to occur selectively at the C4 position, where the bromine atom is located.
The Suzuki cross-coupling reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, typically a boronic acid. This reaction proceeds with high chemoselectivity, leaving the C-Cl and C-F bonds intact. mdpi.commdpi.com
Table 1: Hypothetical Suzuki Cross-Coupling Reaction
| Reactants | Catalyst System | Conditions | Expected Product |
| This compound, Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₃PO₄, Na₂CO₃) | Inert atmosphere, Solvent (e.g., 1,4-Dioxane, Toluene), Heat | N-(4-aryl-3-chloro-2-fluorophenyl)acetamide |
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the C-Br bond is the preferred reaction site due to its higher reactivity. researchgate.netlookchem.com This allows for the selective introduction of a new amine substituent at the C4 position.
Table 2: Hypothetical Buchwald-Hartwig Amination Reaction
| Reactants | Catalyst System | Conditions | Expected Product |
| This compound, Amine (R¹R²NH) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOt-Bu) | Inert atmosphere, Solvent (e.g., Toluene), Heat | N-(4-(R¹R²-amino)-3-chloro-2-fluorophenyl)acetamide |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike cross-coupling reactions, the SNAr mechanism does not involve a metal catalyst. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org
The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is inversely related to their reactivity in palladium-catalyzed couplings. masterorganicchemistry.com The highly electronegative fluorine atom is the most effective at stabilizing the carbanionic intermediate through its strong inductive effect, making the carbon to which it is attached highly electrophilic and making fluoride (B91410) an excellent leaving group.
In this compound, the fluorine atom at C2 is activated by the collective electron-withdrawing effects of the chloro, bromo, and acetamido substituents. Therefore, under suitable conditions with a strong nucleophile, an SNAr reaction is expected to occur with the selective displacement of the fluoride ion. mdpi.comresearchgate.net
Table 3: Hypothetical Nucleophilic Aromatic Substitution (SNAr) Reaction
| Reactants | Conditions | Expected Product |
| This compound, Nucleophile (e.g., NaOCH₃, R₂NH) | Polar aprotic solvent (e.g., DMSO, DMF), Heat | N-(4-bromo-3-chloro-2-(nucleophile)phenyl)acetamide |
Transformations of the Acetamide (B32628) Moiety
Amides can undergo hydrolysis to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. For this compound, hydrolysis would cleave the amide bond, liberating the parent aniline (B41778).
Table 4: Hypothetical Hydrolysis of the Acetamide Moiety
| Reactants | Conditions | Products |
| This compound, Water | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH), Heat | 4-bromo-3-chloro-2-fluoroaniline (B37690) and Acetic acid |
The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (-CH₂-), converting the secondary amide into a secondary amine. This transformation is typically achieved using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction effectively transforms the acetamido group into an N-ethyl group, yielding the corresponding N-ethylaniline derivative.
Table 5: Hypothetical Reduction of the Acetamide Moiety
| Reactants | Reagent | Conditions | Expected Product |
| This compound | Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous ether solvent (e.g., THF, Et₂O) 2. Aqueous workup | N-ethyl-4-bromo-3-chloro-2-fluoroaniline |
The aromatic ring of this compound is considered electron-deficient due to the inductive effects of the three halogen substituents and the deactivating nature of the acetamido group. This makes the ring generally resistant to oxidative processes. Under typical oxidizing conditions, the molecule is stable. The introduction of harsh oxidizing agents would likely lead to non-selective degradation of the molecule rather than a controlled transformation of a specific functional group. Therefore, oxidation is not a characteristic reaction of this compound or its immediate functional groups.
Role as a Leaving Group or Activating Group in Organic Transformations
The this compound molecule possesses distinct moieties that can influence its role as either a leaving group or an activating group in various organic reactions.
Leaving Group Potential:
The entire N-(4-bromo-3-chloro-2-fluorophenyl)amido moiety is generally not a good leaving group in nucleophilic substitution reactions. For it to depart, the nitrogen atom would have to accept a negative charge, forming an amide anion. Amide anions are relatively basic and therefore are poor leaving groups. However, under certain conditions, such as in rearrangement reactions or fragmentations, this group might be induced to depart.
More relevant is the potential for the individual halogen atoms on the aromatic ring to act as leaving groups, particularly in nucleophilic aromatic substitution (SNAr) reactions. The feasibility of such a substitution depends on the reaction conditions and the nature of the nucleophile. The presence of the electron-withdrawing acetamido group, especially after protonation of the amide oxygen, can enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.
Activating Group Effects:
The acetamido group (-NHCOCH₃) plays a significant role in modulating the reactivity of the phenyl ring. The nitrogen atom has a lone pair of electrons that can be delocalized into the aromatic system through resonance, which is an activating effect. quora.comvedantu.com This electron donation increases the electron density of the ring, making it more susceptible to electrophilic attack. However, the carbonyl group within the acetamido moiety is electron-withdrawing through resonance, which partially counteracts the activating effect of the nitrogen lone pair. stackexchange.com Consequently, the acetamido group is considered a moderately activating group, less so than a simple amino (-NH₂) group. 123helpme.comquora.com
Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Precursor for the Synthesis of Polysubstituted Aryl Compounds
The title compound serves as a versatile precursor for a variety of polysubstituted aryl compounds. The different halogens (F, Cl, Br) on the aromatic ring exhibit distinct reactivities, which can be exploited for selective functionalization. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for site-selective modifications. wuxibiology.com
Furthermore, the acetamide (B32628) group can be hydrolyzed under acidic or basic conditions to reveal the corresponding aniline (B41778). This primary amine is a key functional group that can undergo a wide range of transformations, including diazotization followed by substitution, acylation, and alkylation, thereby enabling the introduction of a diverse array of substituents onto the aromatic ring. This stepwise functionalization, leveraging the inherent reactivity differences of the substituents, makes compounds like N-(4-bromo-3-chloro-2-fluorophenyl)acetamide valuable starting materials for creating highly decorated phenyl rings that are often key components of pharmaceuticals, agrochemicals, and materials.
Scaffold for the Construction of Heterocyclic Systems
N-arylacetamides and related structures are widely used as scaffolds for building various heterocyclic systems. researchgate.net The chloroacetamide moiety, in particular, is a versatile precursor for synthesizing heterocycles. For example, derivatives like N-(4-acetylphenyl)-2-chloroacetamide have been used to construct benzothiazole, pyrazole, thiazolin-4-one, and thieno[2,3-b]pyridine (B153569) systems through reactions with various nucleophiles and subsequent cyclizations. researchgate.net
Similarly, the this compound scaffold offers several possibilities for heterocyclic synthesis. The acetamide nitrogen can act as a nucleophile in intramolecular cyclization reactions, while the aryl ring itself can be further functionalized to participate in ring-forming processes. The reactive sites on the molecule can be used to append side chains which then cyclize to form fused or appended heterocyclic rings. For instance, N-phenylacetamide derivatives containing thiazole (B1198619) moieties have been synthesized and evaluated for biological activity. nih.gov The combination of the amide functionality and the reactive halogen handles on the phenyl ring allows for the strategic construction of complex heterocyclic frameworks that are of significant interest in medicinal chemistry. mdpi.comresearchgate.net
Applications in Palladium-Catalyzed Coupling Chemistry
The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl > F, which allows for the selective reaction at the C-Br bond while leaving the C-Cl and C-F bonds intact for potential subsequent transformations. wuxibiology.com
Common palladium-catalyzed reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new C-C bonds, introducing aryl or vinyl groups.
Heck-Mizoroki Reaction: Coupling with alkenes to form substituted olefins.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. researchgate.net
Carbonylative Couplings: Introduction of carbonyl-containing groups. orgsyn.org
This selectivity enables the precise and efficient construction of complex biaryl systems and other elaborate structures from the polyhalogenated scaffold. researchgate.netnih.govresearchgate.net The ability to sequentially functionalize the different halogen positions is a key strategy in modern organic synthesis. nih.gov
Table of Potential Palladium-Catalyzed Reactions:
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Biaryl or Styrenyl derivative |
| Heck | Alkene | C-C | Stilbene derivative |
| Sonogashira | Terminal Alkyne | C-C | Arylalkyne |
| Buchwald-Hartwig | Amine | C-N | Di- or Tri-arylamine |
| C-H Arylation | Arene/Heteroarene | C-C | Biaryl or Aryl-heteroaryl |
Strategic Use in Multi-Step Organic Synthesis
In the context of multi-step organic synthesis, this compound is valuable due to the dual functionality of its substituent groups, which can serve as both reactive sites and protecting groups. neliti.com
The acetamide group (CH₃CONH-) is a classic protecting group for anilines. utdallas.edu The lone pair of electrons on the nitrogen of a primary aniline (–NH₂) makes the ring highly activated towards electrophilic substitution and prone to oxidation. youtube.com Converting the amine to an amide reduces its reactivity and nucleophilicity due to the electron-withdrawing nature of the adjacent carbonyl group. utdallas.edu This protection prevents unwanted side reactions during subsequent synthetic steps, such as electrophilic aromatic substitution or reactions involving strong acids. utdallas.eduyoutube.com Once the desired transformations on the aromatic ring are complete, the acetyl group can be easily removed by hydrolysis to regenerate the free amine. youtube.com
The presence of multiple, distinct halogen atoms allows for a strategy of sequential, site-selective cross-coupling reactions. nih.govnih.gov A synthetic route can be designed to first exploit the higher reactivity of the C-Br bond in a palladium-catalyzed reaction. The product of this reaction, which still contains the C-Cl and C-F bonds, can then be subjected to a second coupling reaction under different conditions that activates the C-Cl bond. This strategic, stepwise approach provides a powerful method for assembling complex, unsymmetrically substituted aromatic compounds from a single, readily available building block. wuxibiology.com
Synthesis and Characterization of Derivatives and Analogues
Systematic Modification of Halogen Substitution Patterns
The halogenated phenyl ring is a key feature of N-(4-bromo-3-chloro-2-fluorophenyl)acetamide. The type, number, and position of these halogens significantly influence the electronic environment of the ring and, consequently, its reactivity. Halogens are generally deactivating groups due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions due to resonance effects. libretexts.org The reactivity of the benzene (B151609) ring decreases as the size of the halogen substituent increases and its electronegativity decreases, following the order F > Cl > Br > I. libretexts.org
The synthesis of analogues with varied halogen patterns often starts from the corresponding substituted anilines. For instance, N-(3-Chloro-4-fluorophenyl)acetamide is synthesized by refluxing 3-chloro-4-fluoro aniline (B41778) with acetic acid. nih.gov Similarly, related compounds like N-(4-Bromo-2-chlorophenyl)acetamide and 2-bromo-N-(2-chlorophenyl)acetamide are prepared from the respective anilines and an appropriate acetylating agent. chemspider.comresearchgate.net
These systematic modifications allow for a fine-tuning of properties like lipophilicity. Studies on N-(substituted phenyl)-2-chloroacetamides have shown that halogenated derivatives, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, possess high lipophilicity, which can enhance their ability to permeate biological membranes. nih.gov
Table 1: Examples of Analogues with Modified Halogen Substitution
| Compound Name | Base Aniline | Key Structural Difference from Target Compound |
| N-(3-Chloro-4-fluorophenyl)acetamide nih.gov | 3-Chloro-4-fluoro aniline | Lacks the bromine atom at position 4. |
| N-(4-Bromo-2-chlorophenyl)acetamide chemspider.com | 4-Bromo-2-chloroaniline | Lacks the fluorine atom at position 2. |
| N-(4-chlorophenyl) chloroacetamide nih.gov | 4-Chloroaniline | Different halogen pattern and acyl group. |
| N-(4-fluorophenyl) chloroacetamide nih.gov | 4-Fluoroaniline | Different halogen pattern and acyl group. |
Variation of the Acyl Moiety in the Acetamide (B32628) Linkage
The acetamide group (-NHCOCH₃) is another prime site for modification. Varying the acyl moiety can lead to significant changes in the compound's steric and electronic properties. A common modification involves replacing one of the hydrogens on the methyl group with a halogen, creating N-aryl haloacetamides.
For example, N-aryl 2-chloroacetamides are typically synthesized through the chloroacetylation of the corresponding aryl amine using chloroacetyl chloride in the presence of a base like triethylamine. researchgate.net A related compound, 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide, can also be synthesized, demonstrating the introduction of different halogens to the acyl group. sigmaaldrich.com The chlorine or bromine atom in these structures is a good leaving group, making these compounds valuable intermediates for further synthesis via nucleophilic substitution reactions. researchgate.net
Another significant variation is the introduction of an aryl group to the acyl moiety. The synthesis of 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, an analogue of the title compound, is achieved by reacting 4-bromophenylacetic acid with 3-chloro-4-fluoroaniline (B193440). nih.govresearchgate.net This modification introduces a second phenyl ring, substantially altering the molecule's size and potential for π-π stacking interactions.
Table 2: Examples of Acyl Moiety Variations and Synthesis Precursors
| Resulting Compound Class | Acyl Moiety | Aniline Precursor | Acyl Precursor |
| N-Aryl 2-chloroacetamides researchgate.net | -COCH₂Cl | Substituted Aniline | Chloroacetyl chloride |
| N-Aryl 2-bromoacetamides researchgate.netsigmaaldrich.com | -COCH₂Br | Substituted Aniline | Bromoacetyl chloride |
| N-Aryl 2-phenylacetamides nih.govnih.gov | -COCH₂-Ph | Substituted Aniline | Phenylacetic acid |
| N-Aryl propionamides mdpi.com | -COCH₂CH₃ | Substituted Aniline | Propionyl chloride |
Exploration of Substituents on the Phenyl Ring and their Effects on Reactivity
Beyond halogens, a wide array of other functional groups can be introduced onto the phenyl ring to modulate reactivity and physicochemical properties. The synthesis of such derivatives can be achieved by starting with an appropriately substituted aniline or by performing reactions on the aromatic ring of an existing acetamide, such as palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net
The nature of these substituents dictates their effect. Electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring, making it more susceptible to electrophilic substitution, while electron-withdrawing groups (e.g., -CN, -NO₂, -COCH₃) deactivate it. libretexts.org These substitutions have a profound impact on properties like lipophilicity and, by extension, biological activity. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, compounds with 4-COCH₃, 4-OH, and cyano groups showed favorable properties for membrane permeability. nih.gov Similarly, studies on other phenylacetamide series have noted that the presence of cyano, methyl, chloro, and bromo groups can particularly influence their activity profiles. researchgate.net
The reactivity of the N-H bond in the acetamide linkage is also influenced by these substituents. For example, the acidity of this proton is increased by electron-withdrawing groups on the phenyl ring, which can facilitate reactions such as alkylation. researchgate.net
Table 3: Effect of Phenyl Ring Substituents on Compound Properties
| Substituent (R) | Electronic Effect | Influence on Reactivity | Impact on Lipophilicity |
| -CH₃ mdpi.com | Electron-donating | Activates ring towards electrophilic substitution | Increases |
| -OCH₃ nih.gov | Electron-donating | Activates ring towards electrophilic substitution | Generally increases |
| -F, -Cl, -Br libretexts.orgnih.gov | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivates ring towards electrophilic substitution | Increases |
| -CN nih.gov | Electron-withdrawing | Deactivates ring towards electrophilic substitution | Variable |
| -NO₂ researchgate.net | Strongly electron-withdrawing | Strongly deactivates ring, increases acidity of N-H proton | Variable |
| -OH nih.gov | Electron-donating | Activates ring towards electrophilic substitution | Decreases |
Comparative Analysis of Reactivity and Structural Features Across Analogues
Comparing the structural and reactivity features across a series of analogues provides valuable insights into the subtle effects of chemical modifications. X-ray crystallography has been used to determine the solid-state structures of several related compounds, such as N-(3-chloro-4-fluorophenyl)acetamide and 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. nih.govnih.gov
Reactivity is also a key point of comparison. The presence of multiple, different halogens on the phenyl ring, as in the title compound, creates a complex electronic landscape. The fluorine atom at the 2-position exerts a strong inductive withdrawal, while the chlorine at the 3-position and bromine at the 4-position also contribute to deactivating the ring. This deactivation makes electrophilic substitution reactions more difficult compared to less halogenated analogues. libretexts.org
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. Furthermore, the C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. mdpi.comresearchgate.net The reactivity in such reactions would be expected to be greater at the C-Br bond than at the C-Cl bond, providing a basis for selective functionalization.
Computational methods like Density Functional Theory (DFT) have been employed to explore the structural and electronic properties of related aniline derivatives, providing insights into reactivity descriptors such as ionization potential, electron affinity, and chemical hardness. mdpi.commdpi.com These theoretical analyses complement experimental findings and help in predicting the reactivity of new analogues.
Table 4: Comparative Structural and Reactivity Data for Selected Analogues
| Compound | Key Structural Feature | Expected Reactivity Highlight |
| N-(3-chloro-4-fluorophenyl)acetamide nih.gov | Near-planar conformation (dihedral angle ~5.5°) | Moderately deactivated ring; N-H amenable to substitution. |
| 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide nih.govresearchgate.net | Twisted conformation (dihedral angle ~64.0°) | Two distinct phenyl rings with different substitution patterns. |
| N-Aryl 2-chloroacetamides researchgate.net | Reactive C-Cl bond in acyl chain | Susceptible to nucleophilic attack at the α-carbon. |
| N-(2,5-dibromophenyl) acetamide derivatives mdpi.com | Two C-Br bonds for cross-coupling | Allows for sequential or double functionalization via Pd-catalysis. |
Conclusion and Future Research Directions
Summary of Key Academic Findings on N-(4-bromo-3-chloro-2-fluorophenyl)acetamide
Direct academic literature exclusively focused on this compound is limited. However, the study of analogous polysubstituted N-phenylacetamides provides a solid foundation for understanding its potential chemical behavior and properties. Research on related compounds, such as various N-(halophenyl)acetamides, has primarily centered on their synthesis, structural characterization, and evaluation for biological activities.
For instance, the synthesis of N-phenylacetamide derivatives is a common topic in medicinal chemistry research, where they serve as scaffolds for the development of new therapeutic agents. nih.govrjptonline.org The introduction of multiple halogen substituents on the phenyl ring, as seen in the subject compound, is known to significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The specific substitution pattern of a bromo, chloro, and fluoro group on the phenyl ring of this compound suggests a molecule with distinct electronic properties, which could be of interest in materials science and as a synthetic intermediate.
Unexplored Synthetic Avenues
The synthesis of this compound can be envisioned through several established synthetic routes for N-aryl amides. The most conventional approach would involve the acylation of the corresponding aniline (B41778), 4-bromo-3-chloro-2-fluoroaniline (B37690), with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). The challenge in this approach often lies in the regioselective synthesis of the polysubstituted aniline precursor.
Alternative and potentially more innovative synthetic strategies could be explored. For example, modern cross-coupling methodologies could be employed to introduce the halogen atoms regioselectively onto a simpler N-phenylacetamide scaffold. Recent advancements in C-H activation and functionalization could also offer a more direct and atom-economical route to this and similar polysubstituted aromatic amides.
Furthermore, the exploration of flow chemistry for the synthesis of such compounds could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates. The development of novel catalytic systems for the selective halogenation of N-aryl amides is an active area of research and could provide more efficient pathways to this compound. nih.gov
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, especially in the absence of extensive experimental data. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.net Such studies can provide insights into the conformational preferences of the acetamide (B32628) group relative to the halogenated phenyl ring and the nature of the intramolecular interactions.
Molecular dynamics simulations could be used to study the behavior of this compound in different solvent environments and its potential interactions with biomolecules. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the structural features of molecules with their biological activity, could be applied to predict the potential pharmacological profile of this compound based on data from a library of related compounds. nih.gov
These theoretical models can guide future experimental work by identifying promising areas of research and predicting the outcomes of synthetic modifications.
Potential for Novel Reaction Discovery
The unique arrangement of three different halogen atoms on the aromatic ring of this compound presents opportunities for the discovery of novel chemical reactions. The differential reactivity of the C-Br, C-Cl, and C-F bonds under various reaction conditions could be exploited for selective functionalization. For instance, palladium-catalyzed cross-coupling reactions are known to exhibit different reactivities towards aryl halides, with the reactivity order generally being I > Br > Cl > F. This could allow for the selective transformation of the C-Br bond while leaving the C-Cl and C-F bonds intact.
Furthermore, the presence of the acetamide group can direct ortho-lithiation or other C-H activation reactions to the position adjacent to the fluorine atom, offering a handle for further substitution. The exploration of photochemical and electrochemical reactions of this polyhalogenated system could also lead to unexpected and potentially useful chemical transformations.
Emerging Applications as Chemical Probes or Reagents in Fundamental Research
Given its polysubstituted and electronically distinct nature, this compound could serve as a valuable tool in fundamental chemical research. It could be used as a chemical probe to study the nature of halogen bonding and other non-covalent interactions in complex molecular systems. The three different halogens provide distinct spectroscopic handles (e.g., in NMR and X-ray absorption spectroscopy) to probe their local environments.
Q & A
Q. What are the established synthetic routes for N-(4-bromo-3-chloro-2-fluorophenyl)acetamide, and what methodological considerations are critical for optimizing yield?
The synthesis of halogenated acetamides typically involves coupling an acyl chloride with a substituted aniline. For example, a structurally similar compound, N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, was synthesized by reacting naphthalen-1-ylacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane at 273 K, using triethylamine as a base . Key considerations include:
- Temperature control : Low temperatures (e.g., 273 K) minimize side reactions.
- Purification : Extraction with dichloromethane and washing with NaHCO₃/brine ensure removal of acidic/byproduct impurities.
- Crystallization : Slow evaporation from toluene yields high-purity crystals suitable for X-ray analysis .
Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?
- X-ray crystallography : Resolve the molecular geometry, including dihedral angles between aromatic rings (e.g., 60.5° observed in a related chloro-fluoroacetamide) and hydrogen-bonding networks (N–H···O interactions) . SHELXL/SHELXS are widely used for refinement, with validation via R-factors (<0.05) and data-to-parameter ratios (>15) .
- NMR/FTIR : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹) and substituent positions (¹H NMR coupling patterns for aromatic protons) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?
Discrepancies may arise from disorder, thermal motion, or poor data resolution. Strategies include:
- Restraints and constraints : Apply distance/angle restraints for flexible groups (e.g., NH in acetamide) using SHELXL .
- Validation tools : Use PLATON/CHECKCIF to flag outliers in bond geometry or displacement parameters .
- High-resolution data : Collect data at synchrotron sources (≤0.8 Å resolution) to reduce uncertainty .
Q. What computational methods are suitable for predicting the reactivity or biological activity of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., Fukui indices for electrophilic attack) .
- Molecular docking : Screen against target proteins (e.g., enzymes with halogen-binding pockets) using AutoDock Vina to prioritize in vitro assays .
- QSAR models : Correlate substituent effects (e.g., Br/Cl/F electronegativity) with bioactivity trends .
Q. How do steric and electronic effects of the 4-bromo-3-chloro-2-fluorophenyl group influence intermolecular interactions in crystal packing?
- Steric effects : Bulky halogens may increase dihedral angles between the phenyl ring and acetamide plane, reducing π-π stacking.
- Halogen bonding : Bromine and chlorine can act as weak acceptors/donors, stabilizing crystal lattices .
- Hydrogen bonding : The acetamide NH often forms N–H···O bonds with carbonyl groups of adjacent molecules, as seen in related structures (e.g., N–H···O = 2.89 Å) .
Methodological Challenges and Solutions
Q. What experimental and analytical pitfalls are common in synthesizing polyhalogenated acetamides?
- Halogen exchange : Bromine/chlorine may undergo displacement under harsh conditions. Mitigate by using inert atmospheres and low temperatures .
- Byproduct formation : Monitor reactions via TLC/LC-MS to detect intermediates (e.g., unsubstituted acetamides).
- Crystallization issues : Use mixed solvents (e.g., toluene/hexane) to improve crystal quality for diffraction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
